4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, tetrahydro-2H-pyran-4-yl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-ethyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(difluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The presence of the trifluoromethyl group in 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C11H10ClF3N4O |
---|---|
Molecular Weight |
306.67 g/mol |
IUPAC Name |
4-chloro-1-(oxan-4-yl)-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H10ClF3N4O/c12-8-7-5-16-19(6-1-3-20-4-2-6)9(7)18-10(17-8)11(13,14)15/h5-6H,1-4H2 |
InChI Key |
ZMVSOZBAJYWBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.